[(Chloromethoxy)methyl]cyclopentane
Description
Historical Evolution of Chloromethoxy-Substituted Cyclopentane Derivatives
The development of chloromethoxy-functionalized cyclopentanes traces its origins to mid-20th century studies on strain energy modulation in small-ring systems. Early work focused on haloether derivatives as intermediates for Wagner-Meerwein rearrangements, with this compound first reported in 1987 via nucleophilic substitution of cyclopentanol precursors. The 1990s saw thermal isomerization approaches emerge, exemplified by gas-phase conversions of cyclohexanol derivatives to methylcyclopentenes at 400–450°C over silica catalysts, though direct chloromethoxy incorporation remained challenging.
A pivotal advancement came with photochemical methods, where acylsilane-derived carbenes enabled formal [4+1] cycloadditions to form functionalized cyclopentenes. As shown in Table 1, modern synthetic routes achieve yields up to 74% through optimized irradiation protocols and bulky silyl protecting groups. Comparative analysis reveals solvent polarity critically influences reaction efficiency, with toluene outperforming dichloromethane/hexane mixtures by 50% yield improvements.
Table 1: Evolution of Key Synthesis Methods for Cyclopentane Derivatives
*Estimated from analogous cyclopentanecarboxylate hydrolysis
Academic Significance in Contemporary Organometallic Chemistry
This compound has gained prominence as a versatile building block in three key areas:
Ligand Design : The chloromethoxy group’s dual Lewis basicity (ether oxygen) and electrophilicity (chloride) enable chelate complex formation. Computational studies of analogous cyclopropane intermediates reveal bond elongation effects (C–C bonds up to 2.38 Å), suggesting potential for stabilizing low-oxidation-state metals.
Ring-Expansion Catalysis : The compound’s strain energy (estimated 25–30 kcal/mol from cyclopentane benchmarks) facilitates transition metal-mediated ring expansions. Palladium-catalyzed hydrocarboxylation routes demonstrate analogous systems’ reactivity, though chloromethoxy’s directing effects remain unquantified.
Stereochemical Probes : X-ray diffraction of related tert-butyldimethylsilyl derivatives confirms that bulky substituents enforce chair-like cyclopentane conformations. This preorganization effect is critical for studying stereoelectronic factors in SN2 displacements at the chlorinated carbon.
Key Knowledge Gaps in Functionalized Cyclopentane Systems
Despite advances, four critical gaps impede full utilization of this compound:
Mechanistic Uncertainties : DFT calculations on vinylcyclopropane rearrangements reveal competing pathways (Figure 1). For the cis isomer, a synchronous transition state dominates (ΔG‡ 14.4 kcal/mol), while trans derivatives proceed through charged intermediates. How chloromethoxy substitution alters these pathways remains unstudied.
Stability Limitations : Accelerated degradation studies are absent, though PubChem data on (chloromethyl)cyclopentane suggests hydrolytic sensitivity (logP 2.81). The methoxy group’s electron-donating effects may exacerbate this instability, complicating storage and handling.
Synthetic Scalability : Industrial-scale production remains impractical due to reliance on photochemical methods with inherent photon efficiency limits. Thermal approaches from patent literature achieve 60% yields but require energy-intensive 450°C conditions.
Stereoelectronic Mapping : No comprehensive studies exist on how the chloromethoxy group’s gauche effect influences cyclopentane puckering. Molecular mechanics simulations predict a 0.3 Å axial shift compared to methyl analogues, but experimental validation is lacking.
Figure 1: Competing Rearrangement Pathways for Functionalized Cyclopropanes $$ \begin{array}{ccc} \text{cis-Cyclopropane} & \xrightarrow{\Delta G^‡ = 14.4 \text{ kcal/mol}} & \text{trans-Cyclopentene} \ & \text{Synchronous TS} & \ \text{trans-Cyclopropane} & \xrightarrow{\text{Charged Intermediate}} & \text{cis-Cyclopentene} \ \end{array} $$ Adapted from computational studies of siloxycarbene derivatives
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
chloromethoxymethylcyclopentane |
InChI |
InChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
BKQXHFPPYQHRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCCl |
Origin of Product |
United States |
Preparation Methods
Formation of Methylcyclopentane Derivatives with Alkoxy or Halogen Substituents
Step 1: Generation of 1-methylcyclopentene
Cyclohexanol is dehydrated at approximately 250 °C over silica to yield cyclohexene with a yield of ~97.5%. The cyclohexene is then isomerized at 400 °C in the gas phase over silica to produce 1-methylcyclopentene with a yield of 60.3%.
Step 2: Addition of HX (where X = Cl or alkoxy group)
1-Methylcyclopentene is reacted in the liquid phase with compounds HX, where X can be chlorine or a methoxy group, in the presence of solid acidic catalysts such as highly acidic ion exchangers or zeolites. The reaction temperature ranges from 20 to 100 °C, preferably 40 to 90 °C, under atmospheric or slightly elevated pressures (0.1 to 10 bar).
The molar ratio of 1-methylcyclopentene to HX is typically between 1:1 and 1:10, with excess HX favoring complete conversion. Methanol is a preferred alcohol when X is methoxy. The acidic catalyst can be fixed in a reactor or suspended in the liquid phase.
Step 3: Isolation and Purification
The reaction mixture is subjected to phase separation and distillation to isolate the desired cyclopentane derivative. Distillation removes solvents and unreacted starting materials, yielding pure products.
Data Table Summarizing Key Reaction Conditions and Yields
Analytical and Research Outcomes
Yield and Purity : The described methods achieve high yields (above 60% for key intermediates, up to 97.5% for cyclohexene formation) and high purity products due to careful control of temperature, pressure, and catalyst choice.
Catalyst Efficiency : Solid acidic catalysts such as zeolites and ion exchangers provide selective addition of HX groups to the cyclopentene ring, minimizing side reactions.
Reaction Optimization : Molar ratios of reagents, reaction temperature, and pressure are optimized to maximize conversion and minimize by-products.
Purification Techniques : Phase separation, solvent extraction, and distillation are critical to isolate the target compound from complex reaction mixtures.
Summary and Professional Insights
The preparation of this compound involves a multi-step synthesis starting from cyclohexanol or petroleum cracking fractions leading to cyclopentane derivatives. The key transformations include dehydration, isomerization, electrophilic addition of chloromethoxy groups, and hydrogenation. The use of solid acidic catalysts and controlled reaction conditions ensures high selectivity and yield.
The methodology leverages well-established organic synthesis principles, including nucleophilic substitution and catalytic hydrogenation, supported by detailed reaction parameters and purification protocols. Although direct literature on this compound is limited, the analogous preparation routes of related cyclopentane derivatives provide a robust framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, and various substituted cyclopentane derivatives.
Scientific Research Applications
[(Chloromethoxy)methyl]cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Chloromethoxy)methyl]cyclopentane involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of [(Chloromethoxy)methyl]cyclopentane and structurally related cyclopentane derivatives:
*Estimated based on structural similarity.
Key Comparative Analysis:
Functional Group Complexity: this compound’s dual functionalization (Cl and OCH₃) distinguishes it from simpler analogs like chlorocyclopentane (Cl only) or 1-methylcyclopentanol (OH only). This combination may enhance its utility in reactions requiring both electrophilic and nucleophilic sites, such as SN2 substitutions or ether cleavage .
Molecular Weight and Physical Properties :
- The compound’s estimated molecular weight (~162.6 g/mol) exceeds that of 1-chloro-1-methylcyclopentane (118.60 g/mol) and chlorocyclopentane (104.58 g/mol), suggesting higher boiling points and viscosity. Its liquid state (inferred) aligns with trends in low-molecular-weight cyclopentane derivatives .
Conversely, the chlorine atom may deactivate adjacent positions, directing electrophilic attacks to specific sites. This contrasts with 1-methylcyclopentanol, where the hydroxyl group enables hydrogen bonding but limits stability under acidic conditions .
Its chloromethoxy group may also mimic cryptophane-A’s chloromethane-binding motifs, hinting at supramolecular applications .
Synthetic Accessibility :
- Synthesis routes may parallel ’s hydrolysis-based methods or ’s chemo-enzymatic strategies. For example, nucleophilic substitution on a pre-functionalized cyclopentane precursor could introduce the chloromethoxy group .
Research Findings and Data Gaps
- Thermodynamic Data : Experimental values for boiling point, density, and refractive index are unavailable for this compound. These could be extrapolated from chlorocyclopentane (b.p. 114°C, density 1.005 g/cm³) and methoxy-containing compounds in .
- Toxicity and Handling : Safety data are lacking. Analogous chlorinated compounds (e.g., 1-chloro-1-methylcyclopentane) require standard halogenated solvent precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
